molecular formula C27H34N4O3S B2661132 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 863558-87-6

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2661132
CAS No.: 863558-87-6
M. Wt: 494.65
InChI Key: FXGZSLOQZLZDTO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Piperazine derivatives can undergo a variety of reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as HRMS, IR, and NMR spectroscopy .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Research on similar piperidine derivatives, such as those investigated by Kaya et al. (2016), involves quantum chemical calculations and molecular dynamics simulations to predict their inhibition efficiencies on metal corrosion. These studies provide insights into the adsorption behaviors and corrosion inhibition properties on iron surfaces, highlighting the compound's potential utility in materials science and engineering (Kaya et al., 2016).

Antimicrobial Studies

Patel and Agravat (2009) synthesized new pyridine derivatives, including those related to N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide, to evaluate their antimicrobial activity. Their research highlights the potential of these compounds in developing new antimicrobial agents, showcasing considerable antibacterial activity (Patel & Agravat, 2009).

Neuropharmacological Properties

A study by Bromidge et al. (2001) on substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, similar in structure to the queried compound, identified them as high affinity and selective 5-HT6 antagonists. This research suggests potential applications in neuropharmacology, particularly in exploring treatments for neurological disorders (Bromidge et al., 2001).

Structural Characterization and HIV-1 Inhibition

Research on related compounds, such as those by Romero et al. (1994), focuses on the synthesis and evaluation of novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies explore the structural and functional properties of such compounds, contributing to the development of new therapeutic agents for HIV-1 (Romero et al., 1994).

Selective Killing of Bacterial Persisters

Kim et al. (2011) demonstrated that certain chemical compounds selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This research offers a novel approach to eradicating bacterial persisters, a significant challenge in treating chronic infections (Kim et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. Piperazine derivatives can have stimulant effects and have been sold as ingredients in "Party pills" .

Future Directions

The future directions for research on this compound would likely depend on its intended use and how well it performs in preclinical and clinical trials. Piperazine derivatives are a significant target for various neurological conditions treatment .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-20-16-21(2)27(22(3)17-20)35(32,33)29-19-26(23-6-5-11-28-18-23)31-14-12-30(13-15-31)24-7-9-25(34-4)10-8-24/h5-11,16-18,26,29H,12-15,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGZSLOQZLZDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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